![molecular formula C11H13N5OS B14151668 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide CAS No. 88743-60-6](/img/structure/B14151668.png)
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide typically involves the following steps:
Synthesis of 5-Phenyl-1H-1,2,4-triazole-3-thiol: This intermediate can be prepared by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.
Hydrazide Formation: The final step involves the reaction of the alkylated product with hydrazine to form this compound.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly for its antimicrobial and antifungal activities.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of 2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-[(5-Phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)-boronic acid MIDA ester and (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) are structurally related to this compound
Uniqueness: The presence of the sulfanyl group in this compound imparts unique chemical and biological properties that are not observed in its analogs. .
Properties
CAS No. |
88743-60-6 |
|---|---|
Molecular Formula |
C11H13N5OS |
Molecular Weight |
263.32 g/mol |
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide |
InChI |
InChI=1S/C11H13N5OS/c1-7(10(17)14-12)18-11-13-9(15-16-11)8-5-3-2-4-6-8/h2-7H,12H2,1H3,(H,14,17)(H,13,15,16) |
InChI Key |
KUSKPLXQZKERTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)SC1=NNC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
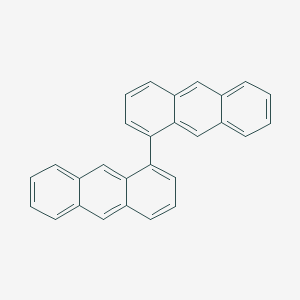
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)

![3',6'-Bis(dimethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B14151638.png)
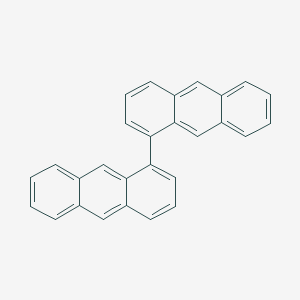
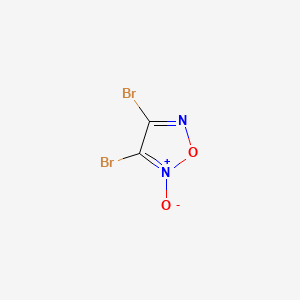


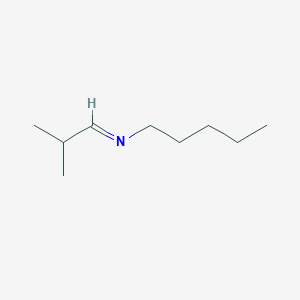
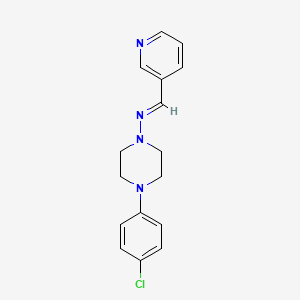
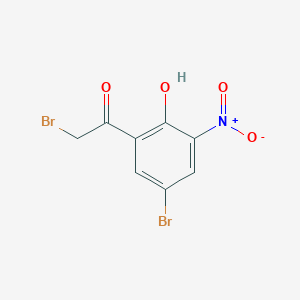
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
